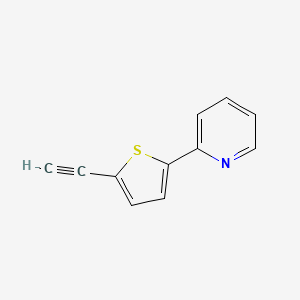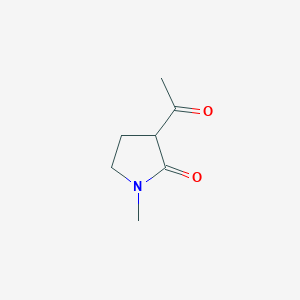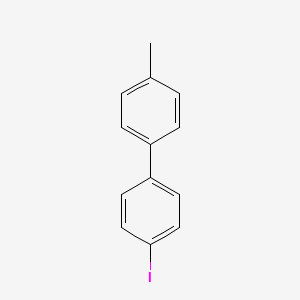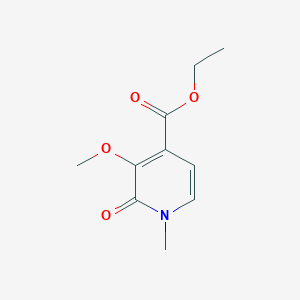
7-メチル-1H-インドール-5-カルボン酸
概要
説明
7-Methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a carboxylic acid group at the 5-position and a methyl group at the 7-position of the indole ring, contributing to its unique chemical properties.
科学的研究の応用
7-Methyl-1H-indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that indole derivatives, which include 7-methyl-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby affecting the corresponding biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
7-Methyl-1H-indole-5-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophanase, which catalyzes the conversion of tryptophan to indole . Additionally, 7-Methyl-1H-indole-5-carboxylic acid can bind to multiple receptors, influencing various biochemical pathways .
Cellular Effects
The effects of 7-Methyl-1H-indole-5-carboxylic acid on cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nuclear receptors, which play a role in regulating gene expression . Furthermore, 7-Methyl-1H-indole-5-carboxylic acid can impact cellular metabolism by affecting the production of metabolites such as indole-3-acetic acid, a plant hormone .
Molecular Mechanism
At the molecular level, 7-Methyl-1H-indole-5-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical pathway involved . For example, it has been observed to inhibit the activity of certain enzymes involved in the metabolism of tryptophan, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-1H-indole-5-carboxylic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that 7-Methyl-1H-indole-5-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 7-Methyl-1H-indole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney function . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
7-Methyl-1H-indole-5-carboxylic acid is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with enzymes such as tryptophanase and indoleamine 2,3-dioxygenase, influencing the production of metabolites like indole-3-acetic acid and indole-3-propionate . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Methyl-1H-indole-5-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical activity and overall effectiveness .
Subcellular Localization
The subcellular localization of 7-Methyl-1H-indole-5-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the esterification of indole-5-carboxylic acid followed by methylation at the 7-position . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
化学反応の分析
Types of Reactions: 7-Methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylated or hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
類似化合物との比較
- Indole-5-carboxylic acid
- Methyl indole-5-carboxylate
- 5-Methoxy-1H-indole-2-carboxylic acid
- 1-Methyl-1H-indole-7-carboxylic acid
Uniqueness: 7-Methyl-1H-indole-5-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to other indole derivatives, it offers distinct properties that make it valuable in various research and industrial applications .
特性
IUPAC Name |
7-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWSPFYTYUIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570442 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-00-4 | |
| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
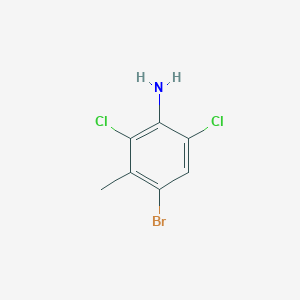
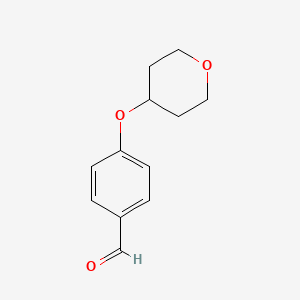

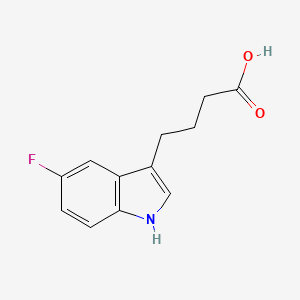

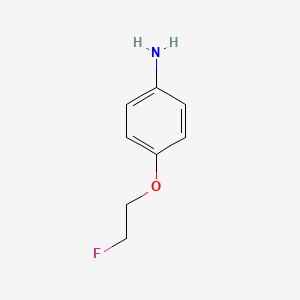

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
